molecular formula C28H37BClNO4 B1457032 tert-Butyl 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate CAS No. 917899-36-6

tert-Butyl 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Cat. No.: B1457032
CAS No.: 917899-36-6
M. Wt: 497.9 g/mol
InChI Key: MCRIVSVOAUJKRH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C28H37BClNO4 and its molecular weight is 497.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37BClNO4/c1-25(2,3)33-24(32)31-18-16-28(17-19-31,21-10-14-23(30)15-11-21)20-8-12-22(13-9-20)29-34-26(4,5)27(6,7)35-29/h8-15H,16-19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRIVSVOAUJKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(CC3)C(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is a complex organic compound with potential biological applications. This article reviews its biological activity based on recent studies and research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • tert-butyl group
  • Chlorophenyl moiety
  • Piperidine ring
  • Dioxaborolane unit

The molecular formula is C_{24}H_{30ClBNO_4 with a molecular weight of approximately 431.87 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymes : Compounds in this class may act as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase. This inhibition can potentially prevent the aggregation of amyloid-beta peptides linked to neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activity by reducing oxidative stress markers in cellular models .
  • Neuroprotective Effects : In vitro studies have shown that similar compounds can protect astrocytes from toxicity induced by amyloid-beta peptides. This protection is associated with a reduction in pro-inflammatory cytokines and free radicals .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that related compounds could significantly enhance cell viability in astrocytes exposed to amyloid-beta peptide (Aβ 1-42). The treated cells showed improved survival rates compared to untreated controls .
  • In Vivo Models : In animal models treated with scopolamine (a drug that induces cognitive impairment), similar compounds showed moderate protective effects against oxidative stress. Measurements indicated reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation .
  • Pharmacological Profiles : The pharmacological profile of these compounds suggests potential applications in treating neurodegenerative disorders due to their ability to inhibit key enzymes involved in amyloidogenesis and their neuroprotective properties .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₂₃ClN₄O₄B
Molecular Weight431.87 g/mol
AChE Inhibition (IC50)0.17 μM
β-secretase Inhibition (IC50)15.4 nM
Cell Viability Improvement62.98% at 100 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

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